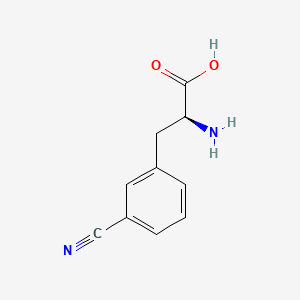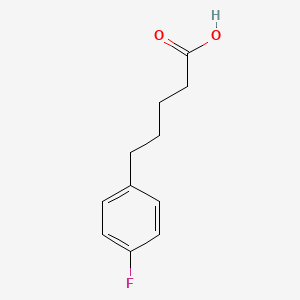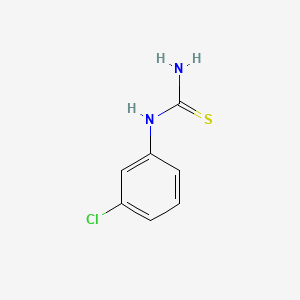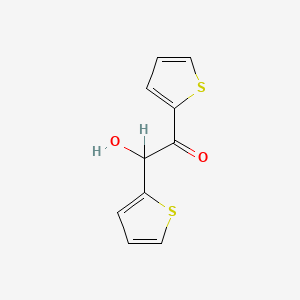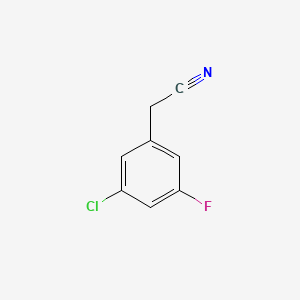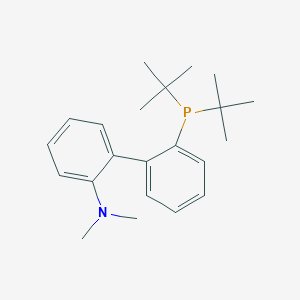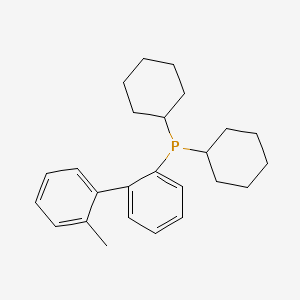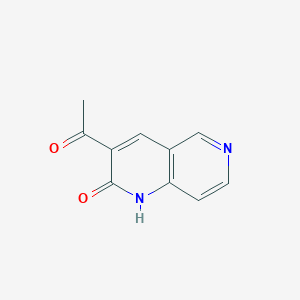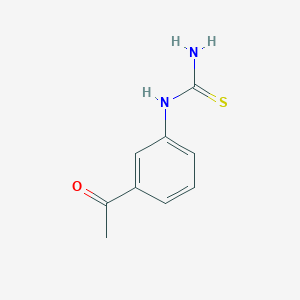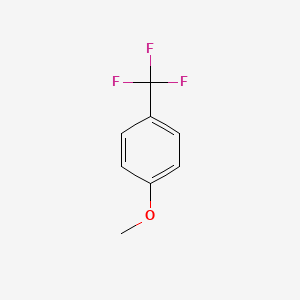
4-(三氟甲基)苯甲醚
概述
描述
4-(Trifluoromethyl)anisole is an organic compound . This colorless liquid exhibits solubility in various organic solvents and emits a pungent odor . It serves as a valuable reagent in organic synthesis and plays a crucial role as an intermediate .
Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)anisole is C8H7F3O . The molecular weight is 192.14 .Chemical Reactions Analysis
4-(Trifluoromethyl)anisole can undergo metalation preferentially or exclusively at the methoxy-neighboring position . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
4-(Trifluoromethyl)anisole has a refractive index n20/D of 1.432 (lit.), a boiling point of 164 °C (lit.), and a density of 1.266 g/mL at 25 °C (lit.) . It also has a flash point of 59.2±21.8 °C .科学研究应用
纳米粒子分析和应用
纳米粒子由于其尺寸、形状和化学组成而表现出独特的物理和化学性质,使其在分析化学中具有价值。例如,对单个纳米粒子的分析能够检测、计数、成像和跟踪这些实体,揭示可能在整体分析中被掩盖的性质。这种能力已在化学传感应用中取得重大进展,其中信号转导或读数基于检测单个纳米粒子的物理性质,例如光吸收。此分析对于了解纳米粒子的基本性质以及开发传感、成像和跟踪应用至关重要 (Wang 和 Tao,2014 年)。
催化
各向异性金纳米粒子由于其定制的表面性质而成为强大的催化剂,可以对其进行操控以增强催化性能。这些具有纳米棒、纳米星和纳米花等受控形状的纳米粒子与传统催化剂相比表现出优异的催化活性和选择性。这些各向异性纳米粒子的独特光学性质可以通过其形态进行调节,在光催化中也显示出巨大的潜力,促进了可持续化学过程的发展 (Priecel 等人,2016 年)。
环境科学
在环境科学中,对手性新兴污染物的研究突出了了解化合物的环境归趋和生化转化的重要性,包括与 4-(三氟甲基)苯甲醚相关的化合物。手性污染物可以作为不同的立体异构体存在,表现出不同的毒理效应和环境行为。分析这些化合物的对映异构体可以深入了解其生物转化,有助于追踪此类污染物的环境途径和潜在影响。这项研究强调了在新兴有机污染物的环境评估中考虑立体化学方面必要的 (Wong,2006 年)。
安全和危害
4-(Trifluoromethyl)anisole is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers The paper “Trifluoromethyl ethers – synthesis and properties of an unusual substituent” discusses the synthesis and properties of trifluoromethyl ethers, a group that includes 4-(Trifluoromethyl)anisole . The paper provides an overview of the synthesis, properties, and reactivity of this important substituent .
属性
IUPAC Name |
1-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIPQRIPCRRISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344942 | |
| Record name | 4-(Trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402-52-8 | |
| Record name | 4-(Trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

